11-Chloro-1-undecene
Overview
Description
11-Chloro-1-undecene is a clear colorless liquid . It is used in copolymerizations of propylene, preparation of unsaturated fatty acids, and terpolymerizations with ethylene and propylene catalyzed by 2/mao .
Synthesis Analysis
This compound can be synthesized through various methods. One method involves the reaction of 10-undecenyl alcohol with thionyl chloride in the presence of pyridine at 25-65°C . Another method involves the reaction of the compound with triphenylphosphine in carbon tetrachloride under reflux conditions .Molecular Structure Analysis
The molecular formula of this compound is C11H21Cl . Its molecular weight is 188.74 g/mol .Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm³ . Its boiling point is 236.1±9.0 °C at 760 mmHg . The vapour pressure is 0.1±0.5 mmHg at 25°C . The flash point is 95.2±6.2 °C . The index of refraction is 1.444 .Scientific Research Applications
Fullerene Attachment on Semiconductor Substrates
Research involving 11-amino-1-undecene, closely related to 11-Chloro-1-undecene, has demonstrated its use in attaching fullerene C60 molecules to semiconductor substrates. This process is vital for developing devices in solar energy conversion, biosensing, catalysis, and molecular electronics. The study by Zhang and Teplyakov (2008) showed that the amine groups in 11-amino-1-undecene self-assembled monolayers were the key reactive sites for fullerene attachment, offering insights into the attachment chemistry of large molecules on amine-terminated self-assembled monolayers (Zhang & Teplyakov, 2008).
Biosynthesis of 1-Alkenes in Plants
In a study on Carthamus tinctorius L. (safflower), Ney and Boland (1987) explored the biosynthesis of uneven numbered 1-alkenes, including compounds structurally similar to this compound. This research provides critical insights into the formation of various vinylic substituents in natural products, which is significant for understanding natural biosynthetic pathways in higher plants (Ney & Boland, 1987).
Corrosion Inhibition
A study focused on the use of 11-phenoxy-1-undecene and related compounds in synthesizing isoxazolidine derivatives, which showed high efficiency in inhibiting corrosion of mild steel in hydrochloric and sulfuric acid media. This research by Ali et al. (2008) suggests potential applications of this compound in developing effective corrosion inhibitors (Ali et al., 2008).
Functionalization of Silicon Surfaces
Marrani et al. (2008) demonstrated the functionalization of silicon surfaces using derivatives of 11-bromo-1-undecene, a compound structurally similar to this compound. Their research reveals the potential of such compounds in creating ferrocene-modified silicon surfaces for various electrochemical applications (Marrani et al., 2008).
Synthesis of Brominated Polyethylene
The copolymerization of ethylene with 11-bromo-1-undecene, structurally akin to this compound, was investigated by Toda et al. (2019). This study highlights the synthesis of brominated polyethylene, showcasing the versatility of such compounds in polymer science (Toda et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
As an alkene compound, it is often used as an intermediate in organic synthesis , implying that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
The mode of action of 11-Chloro-1-undecene is largely dependent on the specific chemical reactions it participates in. As an alkene, it has a carbon-carbon double bond that can undergo addition reactions . In some chemical reactions, it can act as a catalyst or reactant .
Pharmacokinetics
For instance, this compound has a boiling point of 108-109 °C/6 mmHg and a density of 0.995 g/mL at 25 °C .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is a combustible liquid and may cause a fire when it comes into contact with open flames or high-temperature surfaces . Therefore, it should be handled under good ventilation conditions and appropriate protective equipment should be worn .
Properties
IUPAC Name |
11-chloroundec-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEVKFKRYVAODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337647 | |
Record name | 11-Chloro-1-undecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872-17-3 | |
Record name | 11-Chloro-1-undecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-Chloro-1-undecene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does incorporating 11-chloro-1-undecene into polypropylene impact the material's properties?
A1: The study by [] demonstrates that copolymerizing propylene with this compound leads to the successful incorporation of chlorine groups into the polymer backbone. This incorporation significantly alters the material's properties, particularly its wettability. While pristine polypropylene membranes are known to be hydrophobic, the introduction of chlorine groups enhances the material's hydrophilicity, making the membranes wettable. This change in wettability is crucial for membrane applications where interaction with aqueous solutions is desired.
Q2: How efficient is the incorporation of this compound into the polypropylene backbone?
A2: The research [] shows promising results regarding the incorporation efficiency of this compound. Using specific organometallic catalysts, the researchers achieved up to 22% incorporation of the chlorine-containing comonomer. This level of incorporation was achieved with a 0.12 M concentration of this compound in the reaction feed, indicating its potential for producing functionalized polypropylene with tailored chlorine content.
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